molecular formula C9H13NO B1268121 2-(Benzyloxy)-1-ethanamine CAS No. 38336-04-8

2-(Benzyloxy)-1-ethanamine

Cat. No. B1268121
CAS RN: 38336-04-8
M. Wt: 151.21 g/mol
InChI Key: XJGVVOAKITWCAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “2-(Benzyloxy)-1-ethanamine” involves various chemical reactions, including nucleophilic substitution, Grignard reaction, and oxidation processes. For example, the synthesis of 1-benzyloxy-but-3-en-2-one was achieved by a series of steps starting from 2-chloro-1,1-dimethoxy ethane, showcasing the complexity and versatility of organic synthesis methods in generating such compounds (Shen Liqun, 2011).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by various spectroscopic and crystallographic methods. For instance, the crystal structure, TD/DFT calculations, and Hirshfeld surface analysis of a compound synthesized from piperonal revealed the presence of self-assembling supramolecular frameworks formed through hydrogen bonds, C–H···π, and π···π stacking interactions, demonstrating the complex interactions that govern the solid-state organization of these molecules (Yalei Cai et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving “this compound” and similar compounds can exhibit a range of reactivities due to the presence of both the ether and amine functionalities. For example, the synthesis and reactivity of 2-benzyloxy-1-methylpyridinium triflate demonstrate its utility in converting alcohols into benzyl ethers, showcasing the compound's role as an intermediate in synthetic organic chemistry (Kevin W. C. Poon & G. Dudley, 2006).

Scientific Research Applications

Antioxidant and Antimitotic Activities

2-(Benzyloxy)-1-ethanamine has been studied for its potential in pharmaceutical applications. In a research on Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, asymmetric derivatives of this compound demonstrated promising antioxidant and antimitotic activities. These findings suggest its potential in the development of new pharmaceutical compounds with antioxidant properties, aligning with the therapeutic potential of ascorbic acid and the antimitotic properties of methotrexate (Pund et al., 2022).

Synthesis and Reactivity in Organic Chemistry

2-(Benzyloxy)-1-methylpyridinium triflate, a derivative of this compound, is significant in organic chemistry for its ability to convert alcohols into benzyl ethers. This process occurs upon warming and is highlighted for its good to excellent yield, showcasing the compound's utility in synthetic organic chemistry (Poon & Dudley, 2006).

Role in Synthetic Routes

Another derivative, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, is a key intermediate in the synthesis of Silodosin, used for treating benign prostatic hyperplasia. A novel synthetic route utilizing 2-nitrochlorobenzene as the starting material has been developed, demonstrating the chemical's importance in pharmaceutical synthesis (Luo et al., 2008).

Analytical Characterization in Drug Research

This compound derivatives have been analyzed for their hallucinogenic properties in drug research. Analytical characterization of such derivatives has been crucial in understanding their biochemical properties and potential effects as psychoactive substances (Zuba et al., 2013).

Multifunctional Biocide and Corrosion Inhibitor

2-(Decyithio)Ethanamine Hydrochloride, another derivative, acts as a multifunctional biocide in various recirculating cooling water systems. It shows broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties, highlighting its industrial applications (Walter & Cooke, 1997).

Safety and Hazards

When handling 2-(Benzyloxy)-1-ethanamine, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid ingestion and inhalation. Avoid dust formation. Do not get in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been shown to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammation and cellular signaling respectively.

Mode of Action

It’s known that benzyloxy compounds can undergo reactions such as the suzuki–miyaura cross-coupling , which involves the transfer of formally nucleophilic organic groups from boron to palladium . This could potentially influence the interaction of 2-(Benzyloxy)-1-ethanamine with its targets.

Biochemical Pathways

Benzylic compounds are known to undergo oxidation and reduction reactions , which could potentially affect various metabolic pathways in the cell.

Pharmacokinetics

Similar compounds such as 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine have been shown to exhibit glucose-dependent insulin secretion in rats following intravenous administration .

Result of Action

Similar compounds have been shown to have effects such as insulin secretion , suggesting potential effects on cellular metabolism and signaling.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as light, temperature, pH, and the presence of other chemicals can affect the stability and reactivity of this compound . For instance, changes in pH can affect the protonation state of the compound, potentially influencing its reactivity and interaction with targets.

properties

IUPAC Name

2-phenylmethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGVVOAKITWCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336448
Record name 2-(benzyloxy)-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38336-04-8
Record name 2-(benzyloxy)-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Benzyloxy)ethanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Dissolve (2-benzyloxyethyl)-carbamic acid tert-butyl ester (15 g) in DCM (50 mL), add trifluoroacetic acid (20 mL) and stir at 0° C. for 3 h. Concentrate and dissolve the residue in a minimal amount of DCM. Purify by chromatography on silica gel eluting sequentially with hexane/EtOAc (4:1 and 1:1), EtOAc and 2M ammonia in methanol to give the title compound (8.3 g, 85%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

A solution of 127 (10 g, 35 mmol) in ethanol (200 mL) was treated with hydrazine (84 g, 71 mmol, 80% in water) at reflux for 12 hours. After a filtration, the filtrate was concentrated under vacuum to give a residue, which was purified by a silica gel column, eluted with 5% methanol in dichloromethane to afford 128 as light yellow oil (4 g, 74%). (ES, m/z) [M+H]+ 152.0; 1H NMR (300 MHz, CDCl3) δ 7.28-7.40 (m, 5H), 4.56 (s, 2H), 3.54 (t, J=5.4 Hz, 2H), 2.94 (t, J=5.1 Hz, 2H).
Name
127
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
74%

Synthesis routes and methods III

Procedure details

To a solution of ethanolamine (5 g, 81.8 mmol) in 100 mL of dried THF was added 60% NaH (3.27 g, 81.8mmol) at room temperature. The mixture was heated to reflux for 30min, then benzyl chloride (9.32 g, 73.6 mmol) was added. The resulting mixture was refluxed for 3 hours. The mixture was concentrated, the residue was diluted with 1 N aq. HCl, extracted with dichloromethane. The aqueous layer was adjusted to pH>14 with 10% aq. NaOH, extracted with dichloromethane. The organic was dried over MgSO4, concentrated to give desired product (10.11 g, 82%). 1H NMR (CDCl3): δ 7.34 (m, 5H), 4.54 (s, 2H), 3.54 (t, 2H), 2.93 (t, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.27 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.32 g
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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